![molecular formula C26H25N5O5 B2864104 Benzyl 2-[6-(4-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate CAS No. 877810-41-8](/img/no-structure.png)

Benzyl 2-[6-(4-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

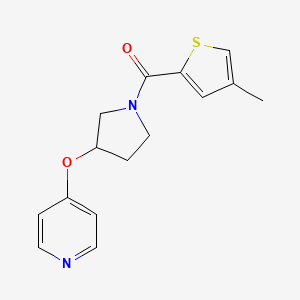

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Scientific Research Applications

Antimicrobial and Antifungal Evaluation

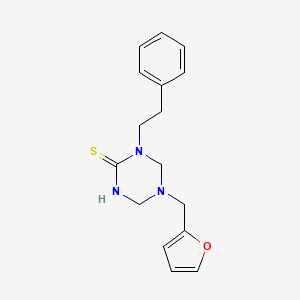

A study synthesized and evaluated the antimicrobial and antifungal properties of imidazole derivatives. The compounds showed significant in-vitro activity against organisms like S. aureus, E. coli, and C. albicans, with some compounds exhibiting notable activity at specific minimum inhibitory concentrations (MIC values) (S. Khanage et al., 2020).

Spectroscopic and Non-linear Optical Properties

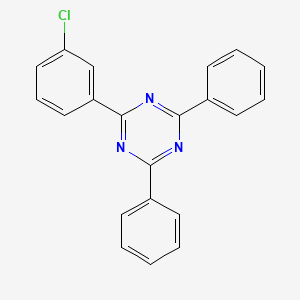

Another research focused on the synthesis of novel tetra substituted imidazoles and their spectroscopic (FT-IR, UV–vis) and non-linear optical properties. The study combined experimental analysis with density functional theory (DFT) calculations, highlighting the compounds' potential in various applications due to their optical properties (M. Ahmad et al., 2018).

Cytotoxicity and Carbonic Anhydrase Inhibitory Activities

Research on the synthesis of polymethoxylated-pyrazoline benzene sulfonamides explored their cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes. This study provides insights into the medicinal chemistry applications of imidazole derivatives (K. Kucukoglu et al., 2016).

Corrosion Inhibition Efficiency

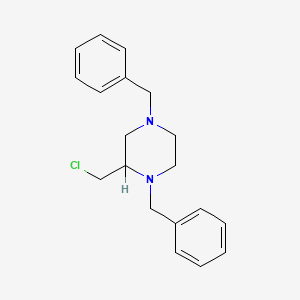

Imidazole derivatives were synthesized and their corrosion inhibition potential on mild steel in acidic solutions was investigated. The study found that certain imidazole derivatives exhibited up to 96% corrosion inhibition efficiency, suggesting applications in material science and engineering (M. Prashanth et al., 2021).

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzyl 2-[6-(4-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate involves the reaction of 4-methoxybenzaldehyde with 4,7,8-trimethyl-1,3-dioxo-2,3,6,7-tetrahydro-1H-purine-2-carboxylic acid to form 6-(4-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-ylacetaldehyde. This intermediate is then reacted with benzyl acetate in the presence of a catalyst to form the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "4,7,8-trimethyl-1,3-dioxo-2,3,6,7-tetrahydro-1H-purine-2-carboxylic acid", "benzyl acetate", "catalyst" ], "Reaction": [ "Step 1: React 4-methoxybenzaldehyde with 4,7,8-trimethyl-1,3-dioxo-2,3,6,7-tetrahydro-1H-purine-2-carboxylic acid in the presence of a suitable solvent and a base to form 6-(4-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-ylacetaldehyde.", "Step 2: Isolate the intermediate and purify it using column chromatography.", "Step 3: React the intermediate with benzyl acetate in the presence of a catalyst such as triethylamine or pyridine to form Benzyl 2-[6-(4-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate.", "Step 4: Isolate and purify the final product using column chromatography." ] } | |

| 877810-41-8 | |

Molecular Formula |

C26H25N5O5 |

Molecular Weight |

487.516 |

IUPAC Name |

benzyl 2-[6-(4-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |

InChI |

InChI=1S/C26H25N5O5/c1-16-17(2)31-22-23(27-25(31)30(16)19-10-12-20(35-4)13-11-19)28(3)26(34)29(24(22)33)14-21(32)36-15-18-8-6-5-7-9-18/h5-13H,14-15H2,1-4H3 |

InChI Key |

PDYPMOUDFPXTPK-UHFFFAOYSA-N |

SMILES |

CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C)C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2864025.png)

![N-(4-ethoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2864027.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2864028.png)

![2-[(4-Chlorobenzyl)sulfonyl]-1-(2,6-dimethylmorpholino)-1-ethanone](/img/structure/B2864029.png)

![2-[(4-Fluoroanilino)methylene]malononitrile](/img/structure/B2864033.png)

![5-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-4-one](/img/structure/B2864036.png)

![6-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2864040.png)

![N-[[4-[(3S,4R)-3-(Hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2864042.png)